molecular formula C8H8BN3O2 B1452770 (6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid CAS No. 1163707-69-4

(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid

Cat. No.: B1452770
CAS No.: 1163707-69-4
M. Wt: 188.98 g/mol
InChI Key: FRBMUGGBWXYEGM-UHFFFAOYSA-N
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Description

(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid is a heterocyclic compound that features both imidazole and pyridine rings, along with a boronic acid functional group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Biochemical Analysis

Biochemical Properties

(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of certain enzymes. The boronic acid group in this compound is known to form reversible covalent bonds with the active sites of serine proteases and other enzymes that contain nucleophilic residues. This interaction can inhibit the enzyme’s activity, making this compound a valuable tool in studying enzyme function and regulation. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by forming reversible covalent bonds with active site residues. This interaction can block substrate access and prevent enzymatic catalysis. Additionally, this compound can bind to specific biomolecules, altering their conformation and function. This binding can lead to changes in gene expression, enzyme activity, and protein-protein interactions, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound can result in sustained changes in cellular signaling and metabolism, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. These dosage-dependent effects underscore the importance of optimizing the concentration of this compound in experimental studies to achieve desired outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. Additionally, this compound can affect the balance of metabolic pathways, potentially altering cellular energy homeostasis and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues, influencing its bioavailability and efficacy. Understanding the transport mechanisms of this compound is essential for optimizing its use in biochemical research and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes. Studies have shown that this compound can accumulate in the nucleus, cytoplasm, or other organelles, depending on the experimental conditions and cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid typically involves the coupling of imidazole and pyridine derivatives with boronic acid. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a halogenated pyridine derivative reacts with an imidazole-boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (6-(1H-Imidazol-1-yl)pyridin-3-yl)boronic acid
  • (5-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid
  • (6-(1H-Imidazol-1-yl)pyrimidin-2-yl)boronic acid

Uniqueness

(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the imidazole and boronic acid groups on the pyridine ring can significantly affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Properties

IUPAC Name

(6-imidazol-1-ylpyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BN3O2/c13-9(14)7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBMUGGBWXYEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2C=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671283
Record name [6-(1H-Imidazol-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163707-69-4
Record name [6-(1H-Imidazol-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid

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